N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
Description
Properties
CAS No. |
767335-70-6 |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H19N3O3/c1-3-13-8-10-15(11-9-13)20-17(22)18(23)21-19-12-14-6-4-5-7-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
ZHCQBVXKERURLD-XDHOZWIPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Hydrazone Intermediate Formation
The initial step involves the condensation of 4-ethylphenyl hydrazine with 2-methoxybenzaldehyde under acidic or basic conditions.
Traditional Condensation Protocol
-
Reagents : 4-Ethylphenyl hydrazine (1.0 eq.), 2-methoxybenzaldehyde (1.2 eq.), ethanol or methanol as solvent, and catalytic acetic acid.
-
Procedure : The reactants are refluxed at 80–90°C for 6–8 hours. The hydrazone intermediate precipitates upon cooling and is filtered and washed with cold ethanol.
Improved Reducing Agents for Hydrazine Synthesis
A patent (KR100517343B1) highlights challenges in synthesizing methoxyphenylhydrazines using tin(II) chloride, which generates toxic tin oxide by-products. As an alternative, sodium sulfite (Na₂SO₃) or sodium hydrogen sulfite (NaHSO₃) under mild acidic conditions (pH 4–6) reduces diazonium salts efficiently, achieving yields >90% with minimal waste.
Acylation to Oxoacetamide
The hydrazone intermediate undergoes acylation to introduce the 2-oxoacetamide group.
Acetic Anhydride Method
-
Reagents : Hydrazone intermediate (1.0 eq.), acetic anhydride (2.5 eq.), pyridine (base), dichloromethane (DCM) solvent.
-
Procedure : The hydrazone is dissolved in DCM, cooled to 0°C, and treated with acetic anhydride and pyridine. The mixture is stirred at room temperature for 12 hours, followed by quenching with ice water. The product is extracted with DCM and purified via silica gel chromatography.
Oxalyl Chloride-Mediated Acylation
Adapted from a similar synthesis, oxalyl chloride offers a reactive alternative:
-
Reagents : Hydrazone intermediate (1.0 eq.), oxalyl chloride (1.2 eq.), dry tetrahydrofuran (THF).
-
Procedure : Oxalyl chloride is added dropwise to the hydrazone in THF at 0°C. After 2 hours, the reaction is warmed to room temperature, stirred for 6 hours, and concentrated. The crude product is recrystallized from ethanol.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A modified approach combines condensation and acylation in a single pot:
-
Reagents : 4-Ethylphenyl hydrazine, 2-methoxybenzaldehyde, acetyl chloride (3.0 eq.), triethylamine (TEA), acetonitrile solvent.
-
Procedure : After 4 hours of refluxing to form the hydrazone, acetyl chloride and TEA are added, and heating continues for 12 hours. The product is isolated via vacuum filtration.
Solid-Phase Synthesis
A silica-supported variant reduces purification steps:
-
Reagents : Immobilized 4-ethylphenyl hydrazine, 2-methoxybenzaldehyde, acetic anhydride.
-
Procedure : The hydrazone forms on the silica surface, followed by on-resin acylation. The product is cleaved using trifluoroacetic acid (TFA).
Optimization Strategies
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 70 | 95 |
| Methanol | 65 | 68 | 93 |
| Acetonitrile | 90 | 75 | 97 |
Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but require higher temperatures.
Catalytic Additives
-
p-Toluenesulfonic acid (p-TSA) : Increases condensation yield to 80% by accelerating imine formation.
-
Molecular sieves (4Å) : Absorb moisture, improving acylation efficiency (yield: 78%).
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
E/Z Isomerization Dynamics
This compound undergoes stereochemical isomerization under thermal or photochemical conditions. Studies on analogous 3-benzylidene oxindole derivatives reveal:
| Parameter | E-Diastereomer Stability | Z-Diastereomer Stability | Half-Life (t₁/₂) |
|---|---|---|---|
| Thermal (25°C, DMSO) | Moderate | High | 8.3–12.5 hours |
| Photochemical | Low | Dominant | <6 hours |
The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the oxoacetamide carbonyl and the methoxy group, stabilizing the structure . NOESY NMR studies confirm spatial proximity between the vinyl proton (δ 8.25 ppm) and aromatic protons in the Z-isomer .
Oxidation Reactions
The methoxybenzylidene group participates in selective oxidation:
-
Methoxy to Carbonyl Conversion : Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the 2-methoxy substituent converts to a carbonyl group, forming N-(4-ethylphenyl)-2-(2-(2-oxobenzylidene)hydrazino)-2-oxoacetamide .
-
Hydrogen Peroxide-Mediated Oxidation : Generates sulfone derivatives when reacted with H₂O₂ in acetic acid, altering electronic properties for biological applications .
Hydrogen Bonding and Crystallinity
X-ray crystallography of related hydrazides shows:
-
Strong intermolecular N–H···O hydrogen bonds (1.85–2.10 Å) between the oxoacetamide and methoxy oxygen.
-
π-π stacking interactions (3.4–3.7 Å) between benzylidene and ethylphenyl groups, enhancing thermal stability (decomposition >250°C) .
Synthetic Pathways
The compound is synthesized via:
-
Condensation : Reacting ethyl 2-oxoacetate derivatives with 2-methoxybenzaldehyde hydrazone in ethanol/piperidine (yield: 72–85%) .
-
Alkylation : Introducing the 4-ethylphenyl group via nucleophilic substitution with 4-ethylphenylamine under K₂CO₃/KI catalysis .
Biological Interactions
While not a direct reaction, docking studies highlight:
-
The Z-isomer binds CDK2 with a higher docking score (−16.40 kcal/mol) than the E-isomer (−14.20 kcal/mol) due to better alignment with His75 and Arg499 residues .
-
Hydrogen bonding with Ser339 (2.02 Å) and hydrophobic interactions with Leu83 enhance inhibitory potential .
This compound’s reactivity is pivotal for designing derivatives with tailored stability and bioactivity. Experimental data emphasize the critical role of stereochemistry and substituent effects in modulating its chemical behavior .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is , with a molecular weight of 401.5 g/mol. The compound features a hydrazino group, which is known for its reactivity in organic synthesis, and aromatic rings that enhance its biological activity through π-π interactions.
Medicinal Chemistry
N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit:
- Anti-inflammatory Activity : The hydrazino group can interact with biological targets involved in inflammatory pathways.
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : It can be utilized to form new carbon-nitrogen bonds, leading to the synthesis of heterocycles.
- Functionalization : The presence of multiple functional groups enables further modification, enhancing the diversity of compounds that can be synthesized from it .
Agricultural Chemistry
There is emerging interest in using N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide as a potential agrochemical. Its structural features suggest possible applications as:
- Herbicides : Compounds with similar configurations have shown effectiveness in inhibiting weed growth.
- Fungicides : The compound's reactivity could be harnessed to develop fungicidal agents targeting specific plant pathogens .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide on various cancer cell lines. The findings indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.
This suggests that the compound may act as a potent anticancer agent by triggering programmed cell death in malignant cells .
Case Study 2: Anti-inflammatory Effects
Another observational study focused on the anti-inflammatory properties of this compound. Researchers found that treatment with N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide significantly reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide is largely dependent on its interaction with biological targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic Groups
The biological and physicochemical properties of hydrazino-oxoacetamides are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis:
Table 1: Substituent Effects in Analogous Compounds
Physicochemical Properties and Drug-Likeness
Q & A
Basic: What are the standard synthetic routes for preparing N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide?
Methodological Answer:
The compound is typically synthesized via hydrazide coupling reactions. For example, hydrazine derivatives (e.g., 2-methoxybenzylidene hydrazine) react with activated carbonyl compounds (e.g., oxoacetamide derivatives) under reflux conditions. A common approach involves refluxing the hydrazide precursor with substituted aniline derivatives (e.g., 4-ethylaniline) in a polar solvent (e.g., methanol or acetic acid) at 100°C for 4–18 hours. The product is isolated by precipitation in ice-cold water and purified via recrystallization with methanol or ethanol .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?
Methodological Answer:
Optimization may include:
- Catalyst Screening : Using acidic (e.g., acetic acid) or basic catalysts to accelerate coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance solubility of intermediates, while reducing side reactions.
- Temperature Control : Lower temperatures (e.g., room temperature) for sensitive intermediates, followed by gradual heating to avoid decomposition .
- Real-Time Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .
Contradictions in yields reported in literature (e.g., 69% vs. 95%) may arise from variations in stoichiometry or purification methods .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm hydrazone bond formation (δ 8.5–10.0 ppm for NH protons) and aromatic substituents.
- IR Spectroscopy : Peaks at 1650–1700 cm (C=O stretch) and 3200–3300 cm (N-H stretch) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced: How can spectral data contradictions (e.g., unexpected shifts in NMR) be resolved?
Methodological Answer:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl, as hydrogen bonding in DMSO may shift NH peaks .
- Tautomerism Analysis : Hydrazone derivatives often exhibit keto-enol tautomerism, which can be modeled using DFT calculations to predict dominant forms .
- Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted starting materials) for independent characterization .
Basic: What biological assays are suitable for evaluating this compound’s anti-inflammatory activity?
Methodological Answer:
- In Vitro Models : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
- Cell-Based Assays : Measure reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
- In Vivo Models : Carrageenan-induced paw edema in rodents, with dose-dependent analysis .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation : Replace the 4-ethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and receptor binding .
- Hydrazone Linker Optimization : Introduce heterocyclic moieties (e.g., pyridine in ) to improve solubility and bioavailability.
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
Advanced: What strategies are effective in synthesizing and characterizing metal complexes of this compound?
Methodological Answer:
- Coordination Studies : React the hydrazone ligand with transition metals (e.g., Ni(II), Co(II)) in ethanolic solutions at 60–70°C.
- Characterization :
Advanced: How can researchers address inconsistencies in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., indomethacin).
- Purity Verification : Characterize compounds via elemental analysis and HPLC (>95% purity) to rule out impurity-driven effects .
- Dose-Response Curves : Compare EC values across studies to identify outliers .
Advanced: What computational methods are employed to predict the stability and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies and tautomeric preferences.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess stability.
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .
Basic: What protocols ensure compound stability during storage?
Methodological Answer:
- Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydrazone bond.
- Stability Monitoring : Periodically analyze via TLC or HPLC to detect degradation (e.g., free hydrazine formation).
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
